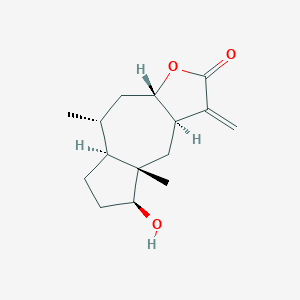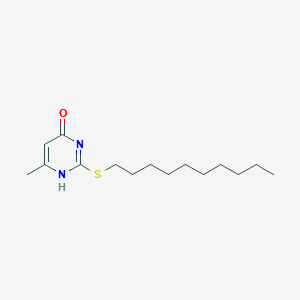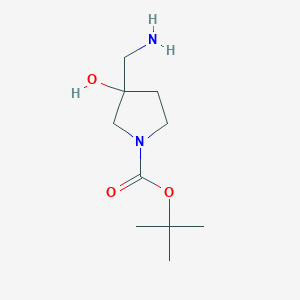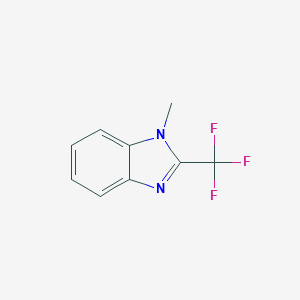![molecular formula C8H8N4O7 B182896 2-[(2,4,6-Trinitrophenyl)amino]ethanol CAS No. 7539-29-9](/img/structure/B182896.png)
2-[(2,4,6-Trinitrophenyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,4,6-Trinitrophenyl)amino]ethanol, commonly known as TNPE, is a chemical compound that has been synthesized and studied extensively in the field of chemistry and biochemistry. TNPE is a nitrophenyl derivative of ethanolamine, which is a primary amine commonly found in biological systems. This molecule has been used in various scientific research applications due to its unique chemical properties and potential for use as a tool in biochemical and physiological studies.
作用機序
The mechanism of action of TNPE is not fully understood, but it is believed to act as a substrate for enzymes that catalyze the oxidation of primary amines. This leads to the formation of a colored product that can be measured spectrophotometrically. TNPE has also been shown to interact with proteins and other biomolecules, leading to changes in their conformation and function.
生化学的および生理学的効果
TNPE has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to alter the function of proteins. It has also been shown to have antioxidant properties and to protect against oxidative stress. TNPE has been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using TNPE in lab experiments is its high sensitivity and specificity for the detection of primary amines. It is also relatively easy to synthesize and can be used in a variety of assays and experiments. However, TNPE is not suitable for use in all types of experiments, and its use may be limited by factors such as cost and availability.
将来の方向性
There are a number of potential future directions for research on TNPE. One area of interest is the development of new biosensors and other analytical tools based on TNPE. Another area of interest is the use of TNPE in the study of enzyme kinetics and other biochemical processes. Additionally, TNPE may have potential applications in the development of new drugs and therapies for a variety of diseases. Further research is needed to fully understand the potential of this molecule and to explore its many possible applications in the field of biochemistry and beyond.
合成法
TNPE can be synthesized through a multistep process that involves the reaction of 2,4,6-trinitrophenol with ethanolamine. The first step involves the conversion of 2,4,6-trinitrophenol to its corresponding chloride derivative, which is then reacted with ethanolamine to form TNPE.
科学的研究の応用
TNPE has been used in various scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and receptor binding assays. It has been used as a tool for the detection and quantification of primary amines, and as a substrate for the measurement of amine oxidase activity. TNPE has also been used in the development of biosensors for the detection of neurotransmitters and other biologically relevant molecules.
特性
CAS番号 |
7539-29-9 |
|---|---|
製品名 |
2-[(2,4,6-Trinitrophenyl)amino]ethanol |
分子式 |
C8H8N4O7 |
分子量 |
272.17 g/mol |
IUPAC名 |
2-(2,4,6-trinitroanilino)ethanol |
InChI |
InChI=1S/C8H8N4O7/c13-2-1-9-8-6(11(16)17)3-5(10(14)15)4-7(8)12(18)19/h3-4,9,13H,1-2H2 |
InChIキー |
QFOQUAFTNLVDHO-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCO)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCO)[N+](=O)[O-])[N+](=O)[O-] |
その他のCAS番号 |
7539-29-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B182815.png)

![1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid](/img/structure/B182819.png)
![Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine](/img/structure/B182820.png)








![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)
